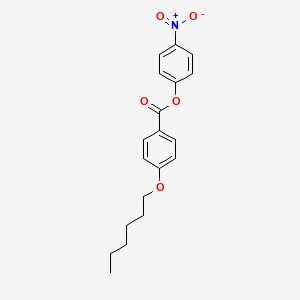

4-Nitrophenyl 4-(hexyloxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophényl 4-(hexyloxy)benzoate : est un composé organique de formule moléculaire C19H21NO5. Il est constitué d'un groupe nitrophényle lié à un fragment hexyloxybenzoate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-nitrophényl 4-(hexyloxy)benzoate implique généralement l'estérification du 4-nitrophénol avec l'acide 4-(hexyloxy)benzoïque. La réaction est généralement réalisée en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante jusqu'à ce que la réaction soit terminée, puis purifié par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de 4-nitrophényl 4-(hexyloxy)benzoate peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, le processus de purification peut impliquer des techniques de cristallisation ou de recristallisation pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-nitrophényl 4-(hexyloxy)benzoate peut subir diverses réactions chimiques, notamment :

Substitution : Le groupe nitro peut participer à des réactions de substitution aromatique nucléophile, où il est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Hydrolyse : Hydroxyde de sodium (NaOH) ou acide chlorhydrique (HCl) en solution aqueuse.

Réduction : Chlorure d'étain(II) (SnCl2) dans l'éthanol.

Substitution : Nucléophiles tels que des amines ou des thiols en présence d'une base.

Principaux produits formés :

Hydrolyse : 4-nitrophénol et acide 4-(hexyloxy)benzoïque.

Réduction : 4-aminophényl 4-(hexyloxy)benzoate.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie : Le 4-nitrophényl 4-(hexyloxy)benzoate est utilisé comme précurseur dans la synthèse d'autres composés organiques. Il sert de brique élémentaire dans la préparation de cristaux liquides et d'autres matériaux présentant des propriétés optiques spécifiques .

Biologie : En recherche biologique, ce composé est utilisé comme substrat dans les essais enzymatiques pour étudier les estérases et autres enzymes hydrolytiques. La libération de 4-nitrophénol lors de l'hydrolyse peut être facilement surveillée spectrophotométriquement .

Industrie : Le 4-nitrophényl 4-(hexyloxy)benzoate est utilisé dans la production de polymères et de revêtements spécialisés. Ses caractéristiques structurelles uniques contribuent aux propriétés mécaniques et thermiques souhaitées des produits finaux .

5. Mécanisme d'action

Le mécanisme d'action du 4-nitrophényl 4-(hexyloxy)benzoate implique principalement son hydrolyse par les estérases. La liaison ester est rompue, libérant du 4-nitrophénol et de l'acide 4-(hexyloxy)benzoïque. Le fragment nitrophénol peut ensuite participer à des réactions redox, et sa réduction en groupe amino peut conduire à la formation de divers composés biologiquement actifs .

Mécanisme D'action

The mechanism of action of 4-nitrophenyl 4-(hexyloxy)benzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 4-nitrophenol and 4-(hexyloxy)benzoic acid. The nitrophenol moiety can further participate in redox reactions, and its reduction to an amino group can lead to the formation of various biologically active compounds .

Comparaison Avec Des Composés Similaires

Composés similaires :

4-Nitrophényl benzoate : Structure similaire, mais sans le groupe hexyloxy.

4-Nitrophényl acétate : Contient un groupe acétate au lieu du fragment benzoate.

4-Nitrophényl 4-(dodécyloxy)benzoate : Structure similaire, mais avec une chaîne alkoxy plus longue.

Unicité : Le 4-nitrophényl 4-(hexyloxy)benzoate est unique en raison de la présence du groupe hexyloxy, qui confère des caractéristiques de solubilité et de réactivité spécifiques. Cela le rend particulièrement utile dans les applications nécessitant des propriétés hydrophobes ou lipophiles spécifiques .

Propriétés

Numéro CAS |

64581-07-3 |

|---|---|

Formule moléculaire |

C19H21NO5 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

(4-nitrophenyl) 4-hexoxybenzoate |

InChI |

InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-6-15(7-11-17)19(21)25-18-12-8-16(9-13-18)20(22)23/h6-13H,2-5,14H2,1H3 |

Clé InChI |

GIOIWMPNZBWMDH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)